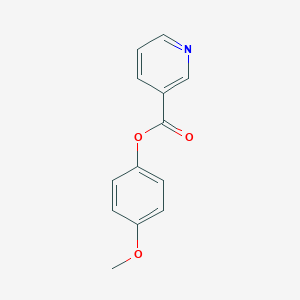
4-Methoxyphenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl nicotinate (MPN) is a chemical compound with the molecular formula C13H11NO3. It is an ester of nicotinic acid and 4-methoxyphenol. MPN is a potent antioxidant and has been found to exhibit various pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl nicotinate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through multiple pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation in the brain. This compound has also been found to increase the levels of glutathione, an antioxidant that plays a key role in cellular defense against oxidative stress. This compound has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxyphenyl nicotinate has several advantages for lab experiments. It has low toxicity and is readily available. This compound is also stable under various conditions and can be easily synthesized. However, there are some limitations to its use. This compound has poor solubility in water, which limits its use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
4-Methoxyphenyl nicotinate has shown promising results in various studies. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Future studies could focus on the development of more effective formulations of this compound to improve its bioavailability. The use of this compound in combination with other drugs could also be explored. Additionally, the potential use of this compound in the treatment of other diseases could be investigated.
Conclusion:
In conclusion, this compound is a chemical compound with various pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
4-Methoxyphenyl nicotinate can be synthesized through the esterification of nicotinic acid and 4-methoxyphenol using various methods. One of the commonly used methods is the reaction of nicotinic acid with 4-methoxyphenol in the presence of a catalyst such as sulfuric acid. The reaction yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
4-Methoxyphenyl nicotinate has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been reported to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
| 3468-30-2 | |
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
(4-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3 |
Clé InChI |
YKRYFWGYMGFVCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


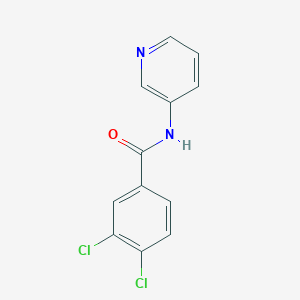

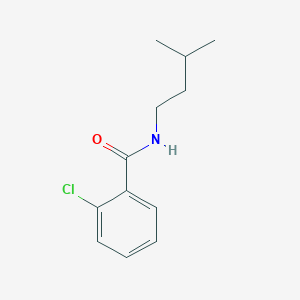

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
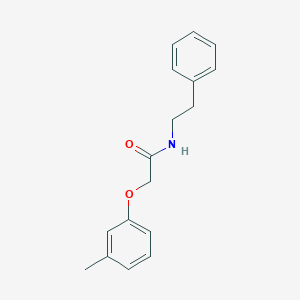
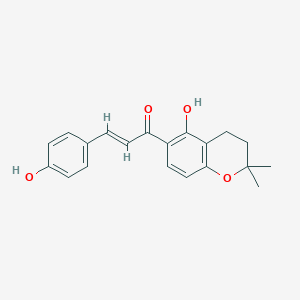




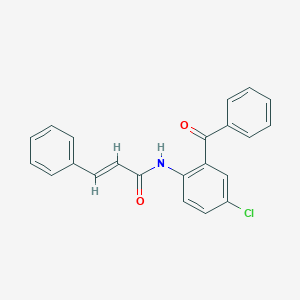
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)

